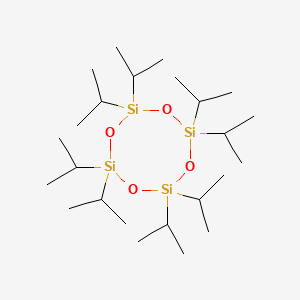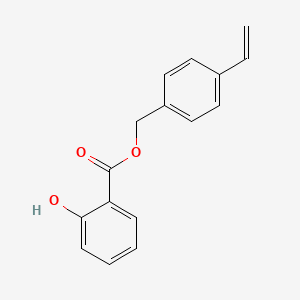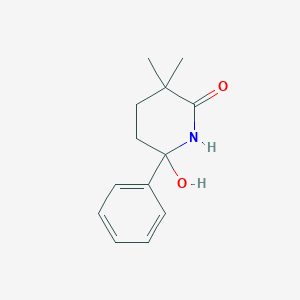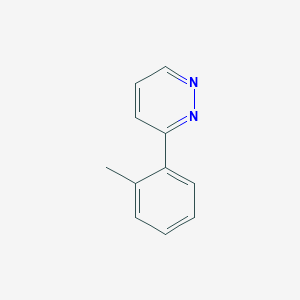
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound characterized by its unique structure, which includes multiple isopropyl groups attached to a tetrasiloxane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of isopropyl alcohol with a silicon-based precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the tetrasiloxane structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. Purification steps, such as distillation or crystallization, are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different silicon-hydride species.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the development of new catalysts and reagents.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects involves interactions with various molecular targets. The compound’s silicon-oxygen backbone allows it to form stable complexes with other molecules, facilitating its use in various applications. The isopropyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,6-Hexa(propan-2-yl)-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its higher number of isopropyl groups, which confer greater steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable materials .
Propriétés
Numéro CAS |
847488-87-3 |
|---|---|
Formule moléculaire |
C24H56O4Si4 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C24H56O4Si4/c1-17(2)29(18(3)4)25-30(19(5)6,20(7)8)27-32(23(13)14,24(15)16)28-31(26-29,21(9)10)22(11)12/h17-24H,1-16H3 |
Clé InChI |
VXYNLSQVEGUXLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si]1(O[Si](O[Si](O[Si](O1)(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)





![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)


![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)

